

PART 1: EXECUTIVE SUMMARY & COMPOUND PROFILE

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Compound of Interest

Compound Name: BAY-299

Cat. No.: B1574167

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1.1 Introduction **BAY-299** is a potent, selective, and cell-active chemical probe acting as a dual inhibitor of Bromodomain-containing protein 1 (BRD1/BRPF2) and TATA-box binding protein Associated Factor 1 (TAF1).[1][2] Unlike broad-spectrum BET inhibitors (e.g., JQ1), **BAY-299** provides a precision tool to dissect the specific roles of BRPF2 and TAF1 in chromatin regulation, particularly in Acute Myeloid Leukemia (AML) and neurodevelopmental pathways.

Critical Note on In Vivo Utility: While **BAY-299** exhibits nanomolar potency in vitro (

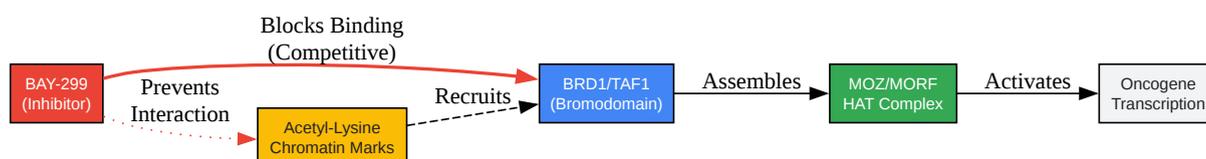
~67 nM for BRPF2), its in vivo pharmacokinetic (PK) profile in rodents requires careful formulation to ensure sufficient exposure.[1] This guide outlines the mandatory validation steps to transition this probe from a petri dish to a rat model.

1.2 Chemical Identity & Controls To ensure scientific rigor, all in vivo studies must utilize the designated negative control to rule out off-target toxicity.

Feature	Chemical Probe	Negative Control
Name	BAY-299	BAY-364
Target	BRD1 (BRPF2), TAF1 (BD2)	Inactive (Structural Analog)
MW	429.47 g/mol	401.4 g/mol
CAS	2080306-23-4	N/A (Proprietary/SGC)
Solubility	Low (Aqueous); High (DMSO)	Low (Aqueous)
Primary Use	Chromatin reader inhibition	Off-target toxicity baseline

PART 2: MECHANISM OF ACTION (Visualization)

BAY-299 functions by competitively binding to the acetyl-lysine (KAc) recognition pocket of the bromodomains.[1] This blockade prevents the recruitment of the MOZ/MORF histone acetyltransferase (HAT) complex to chromatin, thereby downregulating specific oncogenes (e.g., in AML).



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Figure 1: Mechanism of Action.[1] **BAY-299** competitively displaces BRD1/TAF1 from acetylated chromatin, disrupting the MOZ/MORF transcriptional machinery.

PART 3: FORMULATION & DOSING PROTOCOLS

3.1 Solubility Challenge **BAY-299** is lipophilic and poorly soluble in pure water.[1] Standard saline formulations will result in precipitation and failed delivery.[1] The following "Gold Standard" formulation is validated for rat IP/PO administration.

3.2 Recommended Vehicle (Solution)

- Composition: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% ddH2O[3]
- Stability: Prepare fresh daily. Stable for <24 hours at room temperature.

Step-by-Step Preparation (Example: 10 mL at 5 mg/mL):

- Weigh: Measure 50 mg of **BAY-299** powder.
- Dissolve (Phase 1): Add 0.5 mL of DMSO (anhydrous). Vortex and sonicate until completely clear (amber solution).
- Co-solvent (Phase 2): Add 4.0 mL of PEG300. Vortex vigorously.
- Surfactant (Phase 3): Add 0.5 mL of Tween 80. Vortex gently to avoid excessive foaming.[1]
- Aqueous (Phase 4): Slowly add 5.0 mL of warm (37°C) ddH2O while stirring.
 - Checkpoint: If precipitation occurs, sonicate at 37°C for 5 minutes. If it remains cloudy, the compound is not suitable for IV; use for PO/IP only.

3.3 Dosing Guidelines

Parameter	Specification	Notes
Species	Rat (Sprague-Dawley or Wistar)	Male/Female (check for sex-dimorphism in PK)
Route	Intraperitoneal (IP) or Oral (PO)	IV only if solution is perfectly clear.[1]
Dose Range	10 – 50 mg/kg	Start with 20 mg/kg for efficacy models.[1]
Volume	5 mL/kg	e.g., 1.25 mL for a 250g rat.
Frequency	QD (Once Daily) or BID	Dependent on PK clearance (see Part 4).

PART 4: PHARMACOKINETIC (PK) VALIDATION WORKFLOW

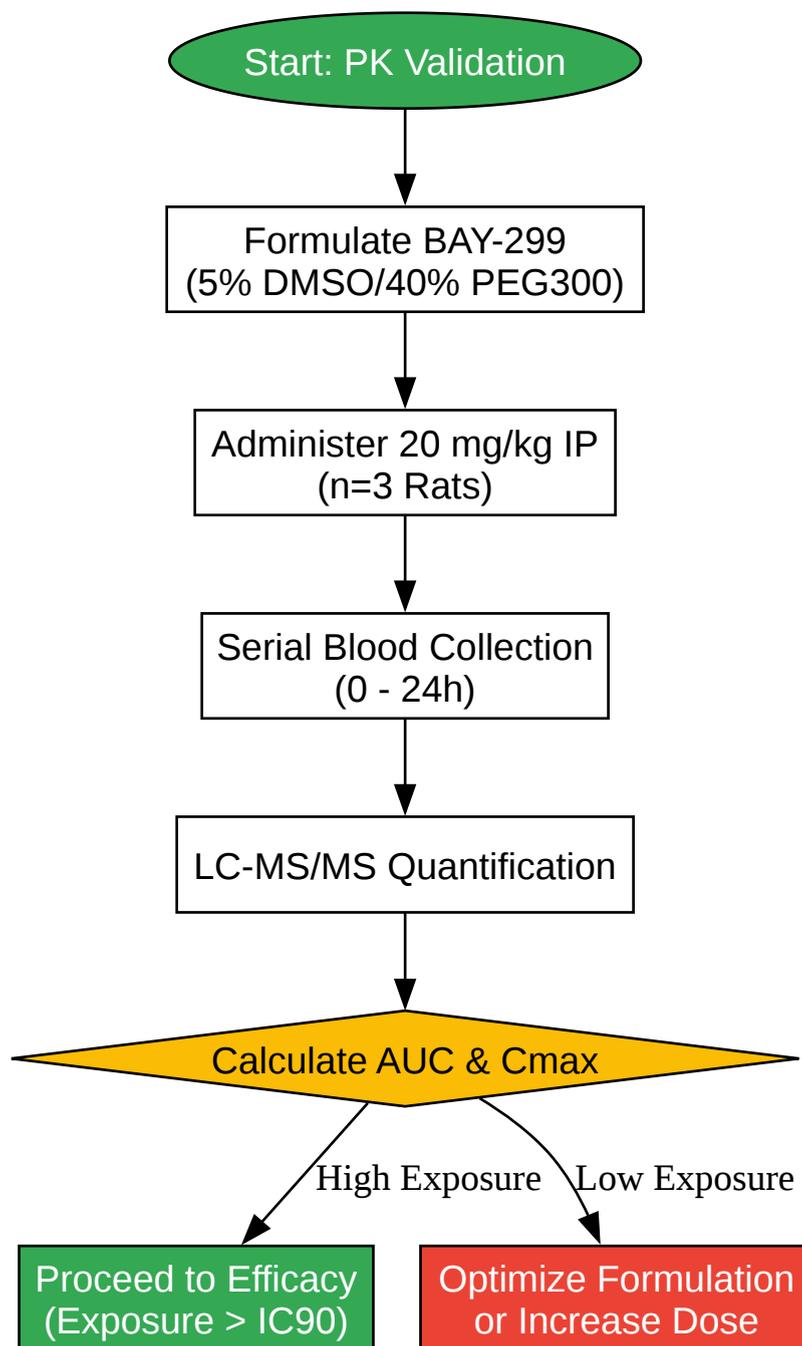
Before initiating costly disease models (e.g., xenografts), you must validate that **BAY-299** achieves sufficient plasma exposure in your specific rat strain.[\[1\]](#)

4.1 PK Pilot Study Design

- Animals: n=3 rats (Cannulated jugular vein recommended for serial sampling).
- Dose: Single bolus, 20 mg/kg (IP).[\[1\]](#)
- Sampling Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Matrix: Plasma (K2EDTA anticoagulant).[\[1\]](#)

4.2 Bioanalytical Method (LC-MS/MS)

- Column: C18 Reverse Phase (e.g., Waters XBridge).[\[1\]](#)
- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[\[1\]](#)
- Transition: Monitor parent mass $[M+H]^+$ 430.5 \rightarrow Daughter ions (optimize based on fragmentation).



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Figure 2: PK Validation Workflow. A "Go/No-Go" decision tree ensures resources are not wasted on efficacy studies if drug exposure is insufficient.

PART 5: EFFICACY STUDY PROTOCOL (Example: AML Model)

Context: TAF1 and BRD1 are implicated in maintaining the "stemness" of Acute Myeloid Leukemia (AML) cells.

5.1 Experimental Setup

- Model: Subcutaneous xenograft of MV4-11 (AML cell line) in NOD/SCID rats.[1]
- Groups (n=8 per group):
 - Group A: Vehicle Control (QD).[1]
 - Group B: BAY-364 (Negative Control) 40 mg/kg QD.[1]
 - Group C: **BAY-299** 40 mg/kg QD.[1]
- Duration: 21 Days.

5.2 Readouts

- Primary: Tumor Volume ().[1]
- Secondary: Body Weight (Toxicity marker).[1]
- Terminal: Harvest tumor for Pharmacodynamics (PD).
 - PD Marker: qRT-PCR for c-MYC or HEXIM1 (downstream targets of BRD/TAF1 inhibition). [1]

5.3 Interpretation of Results

- Valid Result: Group C shows statistically significant tumor growth inhibition (TGI) compared to both Group A (Vehicle) and Group B (Negative Control).[1]
- Off-Target Flag: If Group B (Negative Control) shows significant toxicity or efficacy, the observed effect in Group C may be non-specific.[1]

PART 6: REFERENCES

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 - Primary reference for AML efficacy and biological context.

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